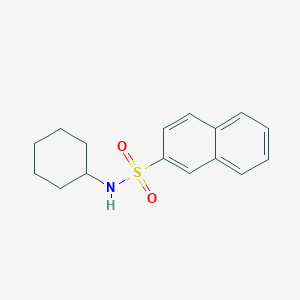

N-cyclohexylnaphthalene-2-sulfonamide

Description

N-cyclohexylnaphthalene-2-sulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its structural complexity, featuring a naphthalene ring system substituted with a cyclohexyl group and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-cyclohexylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-20(19,17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15,17H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOWHTMEMFZITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Naphthalene-2-sulfonyl chloride+Cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of naphthalene-2-sulfonic acid.

Reduction: Formation of cyclohexylamine and naphthalene.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-cyclohexylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for DNA synthesis and cell division. The compound binds to the active site of the enzyme, preventing the formation of folic acid and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.

Comparison: N-cyclohexylnaphthalene-2-sulfonamide is unique due to its naphthalene ring system and cyclohexyl substitution, which confer distinct chemical properties compared to other sulfonamides

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexylnaphthalene-2-sulfonamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves coupling naphthalene-2-sulfonyl chloride with cyclohexylamine under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization may require adjusting stoichiometric ratios (1:1.2 sulfonyl chloride:amine) and inert atmospheres to prevent hydrolysis .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm sulfonamide bond formation (e.g., sulfonyl proton at δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 315.12) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous sulfonamides (e.g., monoclinic crystal system, space group P2/n) .

Q. How can solubility and stability profiles of this compound be systematically evaluated?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy to determine λ shifts.

- Stability : Accelerated degradation studies under varied pH (1–13), light, and humidity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological or catalytic activity of this compound derivatives?

- Methodological Answer : Computational docking (AutoDock Vina) and enzyme inhibition assays (e.g., dihydropteroate synthase) can elucidate binding modes. For example, sulfonamide interactions with active-site histidine residues correlate with inhibitory potency. Validate via SPR (surface plasmon resonance) to measure binding kinetics (K values) .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance the design of this compound analogs?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- MD Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of sulfonamide-enzyme complexes .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Apply iterative triangulation:

- Replicate assays under standardized conditions (e.g., fixed cell lines, IC protocols).

- Cross-validate using orthogonal techniques (e.g., fluorescence polarization vs. calorimetry).

- Analyze batch purity via LC-MS to rule out impurities as confounding factors .

Q. What environmental impact assessment protocols are recommended for this compound byproducts?

- Methodological Answer : Use GC-MS or HPLC-TOF to detect degradation products in wastewater. Follow EPA guidelines (SW-846 Method 8270) for quantifying aromatic sulfonic acids, which are common hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.